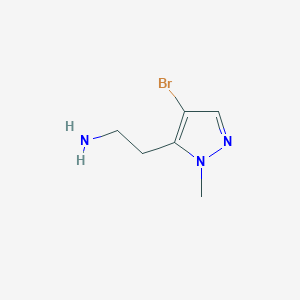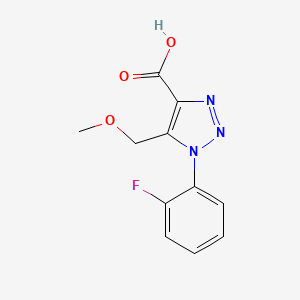![molecular formula C13H22N2Si B1373881 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 754214-38-5](/img/structure/B1373881.png)
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H20N2Si. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl-dimethyl-silanyl group attached to the pyrrolopyridine core, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving suitable starting materials such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the tert-Butyl-dimethyl-silanyl Group: The tert-butyl-dimethyl-silanyl group is introduced via a silylation reaction using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Analyse Des Réactions Chimiques
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of new synthetic methodologies.
Material Science: The compound’s unique chemical properties make it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Mécanisme D'action
its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(tert-Butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine: This compound lacks the dihydro functionality, which may result in different chemical reactivity and biological activity.
tert-Butyl-dimethyl-pyrrolo[2,3-b]pyridin-1-ylsilane: This compound has a similar structure but may differ in its physical and chemical properties due to variations in the substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.
Propriétés
IUPAC Name |
tert-butyl-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-7,9H,8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRSTJMKMMQQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1CCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)


![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)




